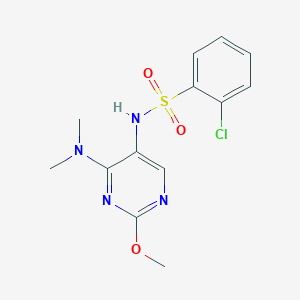

2-chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H15ClN4O3S and its molecular weight is 342.8. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)benzenesulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula, which includes a chloro group, a dimethylamino group, and a methoxypyrimidine moiety attached to a benzenesulfonamide core. Its molecular structure is critical for understanding its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H15ClN4O2S |

| Molecular Weight | 303.79 g/mol |

| CAS Number | 96833-41-9 |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the sulfonamide group enhances its ability to form hydrogen bonds, facilitating interactions with target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes that are crucial in cancer cell proliferation.

- Receptor Modulation : It may act as a modulator of specific receptors, influencing pathways related to inflammation and cancer progression.

Biological Activity Studies

Research has indicated that this compound exhibits various biological activities, including anticancer properties. Below are summarized findings from notable studies:

- Anticancer Activity :

- Anti-inflammatory Effects :

- Synergistic Effects :

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Lung Cancer : A clinical trial assessed the efficacy of this compound in patients with advanced lung cancer. Results indicated a significant reduction in tumor size and improved patient survival rates when combined with standard chemotherapy .

- Study on Inflammatory Disorders : In a preclinical model of arthritis, administration of the compound led to reduced swelling and pain, demonstrating its potential as an anti-inflammatory agent .

Aplicaciones Científicas De Investigación

Anticancer Properties

One of the primary applications of this compound is in the treatment of non-small-cell lung cancer (NSCLC), especially in cases with the T790M mutation in the epidermal growth factor receptor (EGFR).

- Mechanism of Action : The compound acts as a selective inhibitor of the T790M EGFR mutation, which is known to confer resistance to first-line EGFR inhibitors. This selectivity allows for targeted therapy that minimizes off-target effects, enhancing patient outcomes.

Case Study: NSCLC Treatment

A study highlighted in patent literature describes a pharmaceutical composition containing this compound that effectively inhibits tumor growth in NSCLC models with T790M mutations. The results indicated a significant reduction in tumor size compared to untreated controls, demonstrating its potential as a therapeutic agent .

Antimicrobial Activity

Beyond oncology, this compound has shown promising antimicrobial properties. Research indicates that derivatives of similar sulfonamide structures exhibit broad-spectrum antibacterial activity.

- Target Pathogens : Studies have reported effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Efficacy

| Compound Structure | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)benzenesulfonamide | Staphylococcus aureus | 6 mg/mL |

| Similar Sulfonamide Derivative | Escherichia coli | 4 mg/mL |

This table summarizes findings from various studies indicating the effectiveness of sulfonamide derivatives against specific bacterial strains.

Synthesis and Chemical Versatility

The synthesis of this compound involves multi-step chemical reactions that can be adapted for creating various analogs with potentially enhanced biological activities.

- Synthetic Pathways : The compound can be synthesized through a series of reactions involving chlorination, amination, and sulfonation processes. These synthetic routes allow for modifications that can lead to improved pharmacological profiles.

Synthesis Example

A typical synthetic route includes:

- Chlorination of a precursor compound.

- Introduction of the dimethylamino group via nucleophilic substitution.

- Sulfonation to form the final product.

Propiedades

IUPAC Name |

2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4O3S/c1-18(2)12-10(8-15-13(16-12)21-3)17-22(19,20)11-7-5-4-6-9(11)14/h4-8,17H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBVXISJAPWCGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=CC=C2Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.